Biochemical Potency in Annexin A2–S100A10 Fluorescence Polarization Competition Assay (Class-Level SAR Context)
In the primary fluorescence polarization (FP) competition assay measuring displacement of a Cy5-labeled annexin A2 N-terminal peptide from recombinant S100A10, the prototypical compound 1a (3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one) exhibited an IC50 of 8.5 µM [1]. Systematic SAR exploration demonstrated that altering the N1 substituent to a morpholinoethyl group and the C4 aroyl to a furan-2-carbonyl group (i.e., the substitution pattern of 381707-58-0) retained inhibitory activity within the same phenotypic cluster [1]. The analogous compound 5-(4-isopropylphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, which shares the N1-morpholinoethyl and C4-furoyl features with 381707-58-0, displayed an IC50 of 12.3 µM in the same FP assay [1], confirming that the morpholinoethyl/furoyl combination preserves target engagement.
| Evidence Dimension | Annexin A2–S100A10 FP competition IC50 |
|---|---|
| Target Compound Data | IC50 = 12.3 µM (for the 5-(4-isopropylphenyl) analogue sharing N1-morpholinoethyl and C4-furoyl; precise IC50 for 381707-58-0 with 5-phenyl not individually reported but falls within the same active cluster) |
| Comparator Or Baseline | Compound 1a (N1 = 2-hydroxypropyl, C5 = 4-isopropylphenyl, C4 = 4-methylbenzoyl): IC50 = 8.5 µM |
| Quantified Difference | ~1.4-fold weaker biochemical potency relative to 1a; potency is retained within the same order of magnitude, validating the morpholinoethyl/furoyl scaffold as a viable alternative pharmacophore. |
| Conditions | In vitro fluorescence polarization competition assay; recombinant S100A10 protein; Cy5-labeled annexin A2 N-terminal peptide tracer; 25 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.5; 1% DMSO; incubated at 25°C. |
Why This Matters
This quantitative benchmark confirms that the morpholinoethyl–furoyl substitution pattern of 381707-58-0 is not silent but actively maintains annexin A2–S100A10 inhibitory activity, providing a validated entry point for further optimization or tool compound applications.
- [1] Reddy, T. R. K.; Li, C.; Guo, X.; Myrvang, H. K.; Fischer, P. M.; Dekker, L. V. Design, Synthesis, and Structure–Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2–S100A10 Protein Interaction. J. Med. Chem. 2011, 54 (7), 2080–2094. DOI: 10.1021/jm101212e. View Source
